7-(Furan-2-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a furan ring, a methoxyethyl group, and a dihydropyridopyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step synthetic routes. One common approach is the condensation of pyridine and pyrimidine derivatives, followed by functional group modifications to introduce the furan and methoxyethyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic strategies with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Its structural features allow it to interact with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar compounds to 7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID include other pyrido[2,3-d]pyrimidine derivatives, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Used as a starting material for the synthesis of various derivatives.
Pyrrolo[2,3-d]pyrimidine: Known for its medicinal chemistry applications, including anticancer and antiviral activities.
The uniqueness of 7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H13N3O5S |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
7-(furan-2-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H13N3O5S/c1-22-6-4-18-12-11(13(19)17-15(18)24)8(14(20)21)7-9(16-12)10-3-2-5-23-10/h2-3,5,7H,4,6H2,1H3,(H,20,21)(H,17,19,24) |
InChI Key |
IQHQKHQEZAWCDH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(=CC(=N2)C3=CC=CO3)C(=O)O)C(=O)NC1=S |
Origin of Product |
United States |
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